molecular formula C13H20N5NaO7S B3323798 Zidebactam sodium CAS No. 1706777-46-9

Zidebactam sodium

Cat. No.: B3323798
CAS No.: 1706777-46-9
M. Wt: 413.38 g/mol
InChI Key: OWQBTXVLPFNTDR-RIHXGJNQSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

WCK-5107 sodium salt, also known as zidebactam sodium salt, is a novel β-lactam enhancer developed by Wockhardt. This compound exhibits standalone antimicrobial activities against a panel of gram-negative pathogens. It is referred to as a β-lactam enhancer because, in combination with a partner β-lactam drug, it not only inhibits β-lactamases but also targets penicillin-binding protein 2 (PBP2), enhancing the potency of the partner drug .

Preparation Methods

The preparation of WCK-5107 sodium salt involves a stereoselective synthesis process. The stable sodium salt of (2S,5R)-6-benzyloxy-7-oxo-1,6-diaza-bicyclo[3.2.1]-octane-2-carboxylic acid is prepared along with the chirally pure side chain, N-Boc-®-(-)-ethyl nipecotate hydrazide, via chiral resolution. The convergent synthesis is achieved by coupling the sodium salt of DBO carboxylic acid with Boc-®-(-)-ethyl nipecotate hydrazide, followed by requisite chemical transformations .

Chemical Reactions Analysis

WCK-5107 sodium salt undergoes various chemical reactions, including amide coupling. Hydrazide side chains are synthesized with various amino acids and then coupled with DBO carboxylic acid or DBO sodium salt using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylamino propyl) carbodiimide hydrochloride (EDC.HCl) . The major products formed from these reactions include the desired β-lactam enhancer with enhanced antimicrobial properties.

Scientific Research Applications

WCK-5107 sodium salt has significant scientific research applications, particularly in the field of antimicrobial resistance. It is potent against multidrug-resistant gram-negative pathogens, including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii . The compound is used in combination with β-lactam drugs to enhance their efficacy against these pathogens. It has been awarded qualified infectious disease product (QIDP) status by the U.S. Food and Drug Administration (USFDA) and is undergoing clinical trials .

Mechanism of Action

The mechanism of action of WCK-5107 sodium salt involves dual modes of action: enzyme inhibition and better penicillin-binding protein affinity. The compound selectively binds to penicillin-binding protein 2, providing an opportunity to combine it with β-lactam drugs that have different penicillin-binding protein affinities and binding properties. This synergistic binding effect enhances the potency of the partner drugs .

Comparison with Similar Compounds

WCK-5107 sodium salt is compared with other β-lactam enhancers such as WCK-5153. Both compounds exhibit similar mechanisms of action and are potent against multidrug-resistant gram-negative pathogens. WCK-5107 sodium salt has shown greater potency in preclinical and clinical studies . Other similar compounds include avibactam and relebactam, which are non-β-lactam inhibitors approved for clinical use .

Properties

IUPAC Name

sodium;[(2S,5R)-7-oxo-2-[[[(3R)-piperidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O7S.Na/c19-11(8-2-1-5-14-6-8)15-16-12(20)10-4-3-9-7-17(10)13(21)18(9)25-26(22,23)24;/h8-10,14H,1-7H2,(H,15,19)(H,16,20)(H,22,23,24);/q;+1/p-1/t8-,9-,10+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQBTXVLPFNTDR-RIHXGJNQSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NNC(=O)C2CCC3CN2C(=O)N3OS(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C(=O)NNC(=O)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N5NaO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706777-46-9
Record name Zidebactam sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1706777469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZIDEBACTAM SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHY7N0Y9DG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zidebactam sodium
Reactant of Route 2
Reactant of Route 2
Zidebactam sodium
Reactant of Route 3
Zidebactam sodium
Reactant of Route 4
Zidebactam sodium
Reactant of Route 5
Zidebactam sodium
Reactant of Route 6
Zidebactam sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.